1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine
Description
Properties
Molecular Formula |
C22H29ClN2O3S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H29ClN2O3S/c1-5-28-21-14-17(4)22(15-20(21)16(2)3)29(26,27)25-12-10-24(11-13-25)19-8-6-18(23)7-9-19/h6-9,14-16H,5,10-13H2,1-4H3 |
InChI Key |
LSWBMCJTSBLDLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(C)C |
Origin of Product |
United States |
Biological Activity
1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a piperazine core substituted with a chlorophenyl group and an ethoxy-isopropylsulfonyl moiety, which are critical for its biological activities.
Antibacterial Activity
Recent studies have demonstrated that related compounds with similar sulfonamide functionalities exhibit notable antibacterial properties. For instance, a study on synthesized derivatives indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The compound demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antibacterial agent.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | |
| Compound B | Bacillus subtilis | 18 | |
| Compound C | Escherichia coli | 10 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The IC50 values for these activities were significantly lower than those of standard drugs, indicating potent inhibition.
Table 2: Enzyme Inhibition Data
These results suggest that the compound could be a candidate for developing treatments targeting conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition).
Anticancer Activity
The anticancer potential of compounds containing the piperazine moiety has been explored extensively. Studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have demonstrated significant antiproliferative activity in vitro.
Case Study:
A study investigated the cytotoxic effects of various piperazine derivatives on human cancer cell lines, revealing that some derivatives had IC50 values in the micromolar range, indicating promising anticancer properties .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Interaction: The sulfonamide group may facilitate binding to target enzymes, inhibiting their activity.
- Cell Membrane Disruption: The lipophilic nature of the compound may allow it to penetrate bacterial membranes effectively.
- DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA, disrupting replication in cancer cells.
Comparison with Similar Compounds
Core Piperazine Derivatives
- 1-(4-Chlorophenyl)piperazine (pCPP) : A simpler analog lacking the sulfonylphenyl moiety. It is regulated under drug control laws due to psychoactive properties, highlighting the pharmacological relevance of the 4-chlorophenyl-piperazine scaffold .
- 1-(3-Chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine : Features dual chlorophenyl groups but lacks the ethoxy, isopropyl, and methyl substituents. This compound (CAS 329937-53-3) has a molecular weight of 371.28 g/mol, lower than the target compound due to reduced branching .
Sulfonyl-Linked Piperazine Derivatives
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine : Contains a diphenylmethyl group and a tolylsulfonyl substituent. Its enantiomers are intermediates for optically pure therapeutic agents, emphasizing the role of sulfonyl groups in drug development .
- 5-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-N-cyclopropyl-2-nitroaniline (10l) : Shares the 4-chlorophenylsulfonyl-piperazine core but includes a nitroaniline group. Synthesized with a low yield (7%), indicating challenges in introducing nitro groups .
Heterocyclic and Thiadiazole Derivatives
- 1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d) : Replaces the phenyl ring with a thiadiazole heterocycle. Exhibits antibacterial activity (75% inhibition at 50 μg/mL), suggesting sulfonyl-heterocycle hybrids broaden therapeutic scope .
Physicochemical and Pharmacological Comparisons
Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~450 (estimated) | Ethoxy, isopropyl, methyl | 180–230 (predicted) |
| 1-(4-Chlorophenyl)piperazine | 196.67 | None | Not reported |
| 10k (4-chlorophenylsulfonyl derivative) | 487.0 | Nitroaniline | Not reported |
| 1-(3-Chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine | 371.28 | Dual chlorophenyls | Not reported |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions involving the piperazine core and sulfonyl chloride derivatives. Key steps include:
- Step 1 : Reacting 1-(4-chlorophenyl)piperazine with a sulfonyl chloride derivative (e.g., 4-ethoxy-5-isopropyl-2-methylphenylsulfonyl chloride) in anhydrous dichloromethane under inert atmosphere.
- Step 2 : Optimizing temperature (typically 0–25°C), stoichiometry, and reaction time (8–24 hours) to minimize side products.
- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), catalyst use (e.g., triethylamine for acid scavenging), and inert conditions to prevent hydrolysis of the sulfonyl group.
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperazine and aryl rings. For example, the sulfonyl group causes deshielding of adjacent protons (δ 7.5–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z ~470–480).
- X-ray Crystallography : Resolves stereochemistry and confirms crystalline packing, critical for understanding solid-state reactivity .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., A549, HeLa) to determine IC₅₀ values.
- Enzyme Inhibition Studies : Test inhibition of kinases or phosphodiesterases (PDEs) via fluorescence polarization assays, given the sulfonylpiperazine scaffold’s affinity for PDE-binding pockets .
- Antimicrobial Screening : Employ broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodological Answer :
- Asymmetric Lithiation-Trapping : Use s-BuLi with chiral ligands (e.g., (-)-sparteine) to functionalize the piperazine ring enantioselectively. Electrophile choice (e.g., trifluoromethylation reagents) and steric hindrance from distal N-substituents (e.g., Boc groups) significantly impact enantiomeric excess (ee >80%) .
- Diamine Switch Strategy : Adjust chiral auxiliaries (e.g., α-methylbenzyl groups) to improve ee in challenging reactions .
Q. What mechanisms explain contradictory biological activity data across studies (e.g., varying IC₅₀ values in cancer models)?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the ethoxy group) .
- Solubility-Permeability Trade-offs : Perform parallel artificial membrane permeability assays (PAMPA) and shake-flask solubility tests. Lipophilic substituents (e.g., isopropyl) may enhance membrane permeability but reduce aqueous solubility, leading to variable cellular uptake .
- Target Polypharmacology : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify off-target interactions that confound activity data .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Model the compound into PDE10A or kinase active sites (e.g., using AutoDock Vina). The sulfonyl group often forms hydrogen bonds with conserved residues (e.g., Tyr-693 in PDE10A) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., chloro) enhance PDE inhibition by stabilizing sulfonyl-protein interactions .
- MD Simulations : Simulate binding dynamics (100 ns trajectories) to assess conformational stability of the piperazine ring in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
